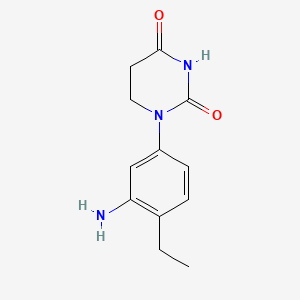
1-(3-Amino-4-ethyl-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of an amino group and an ethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-ethylphenylamine with a suitable diazinane-2,4-dione precursor under controlled conditions. The reaction typically requires the use of a solvent such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and improved selectivity. The use of microreactors also enables the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione
- 1-(3-amino-4-ethylphenyl)ethanone
- (3-amino-4-ethylphenyl)methanol
Uniqueness
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and an ethyl group on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-8-3-4-9(7-10(8)13)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
LLBSTXGZFGZWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















